ent-8-Hydroxy Efavirenz

説明

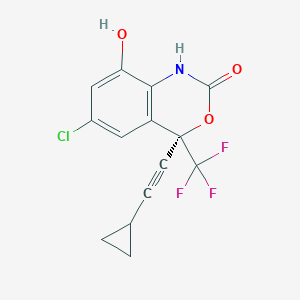

Ent-8-Hydroxy Efavirenz, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClF3NO3 and its molecular weight is 331.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ent-8-Hydroxy Efavirenz (8-OH-EFV) is a significant metabolite of the antiretroviral drug Efavirenz, which is primarily used in the treatment of HIV. This article explores the biological activity of 8-OH-EFV, focusing on its mechanisms of action, effects on cellular processes, and implications for neurocognitive health.

Overview of 8-Hydroxy Efavirenz

8-OH-EFV is formed through the metabolism of Efavirenz, primarily by cytochrome P450 enzymes. It has been identified as a compound with distinct biological activities that differ from its parent drug. The molecular characteristics of 8-OH-EFV include:

| Property | Value |

|---|---|

| CAS Number | 205754-33-2 |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.674 g/mol |

| Melting Point | 144-154 °C |

| Density | 1.6 ± 0.1 g/cm³ |

Apoptosis Induction

One of the primary biological activities of 8-OH-EFV is its ability to induce apoptosis in human hepatocytes. This process is mediated through the activation of Jun N-terminal kinase (JNK) and the upregulation of BimEL, a pro-apoptotic protein. Research indicates that 8-OH-EFV increases cell death in a time- and concentration-dependent manner, with significant effects observed at concentrations as low as 1 µM .

Neurocognitive Effects

A study investigated the relationship between plasma levels of 8-OH-EFV and central nervous system (CNS) side effects in patients undergoing treatment with Efavirenz. Higher levels of 8-OH-EFV were associated with increased CNS side effects, including depressive symptoms and sleep impairment, suggesting that this metabolite may contribute to neurocognitive impairments observed in some patients .

Glycolytic Flux Stimulation

8-OH-EFV has been shown to stimulate glycolytic flux in cultured rat astrocytes. At concentrations around 5-10 µM, it enhances glucose metabolism without compromising cell viability or mitochondrial respiration. This effect may play a role in the neurological side effects reported in patients treated with Efavirenz .

Case Studies and Research Findings

Study on CNS Side Effects:

A cross-sectional analysis involving 104 patients revealed that elevated levels of 8-OH-EFV correlated with increased reports of CNS symptoms and cognitive impairments. Notably, while EFV levels showed only marginal associations with cognitive performance, higher levels of 8-OH-EFV were significantly linked to reported depressive symptoms and sleep disorders .

Impact on Hepatocytes:

In primary human hepatocytes treated with varying concentrations of 8-OH-EFV (1-10 µM), researchers observed a marked increase in caspase-3 activity after just six hours, indicating early apoptotic signaling pathways being activated .

Summary Table of Biological Activities

| Activity | Concentration Range | Observed Effect |

|---|---|---|

| Induction of apoptosis | 1-10 µM | Increased cell death via JNK activation |

| Stimulation of glycolytic flux | 5-10 µM | Enhanced glucose metabolism |

| CNS side effects correlation | Varies | Increased depressive symptoms |

科学的研究の応用

Neuropharmacological Effects

Recent studies have highlighted the dual nature of 8-OH-EFV's effects on the central nervous system (CNS). While it is effective in managing HIV, elevated levels of this metabolite have been associated with increased CNS side effects, including neurocognitive impairment and mood disorders. A study involving 104 patients indicated that higher plasma levels of 8-OH-EFV correlated with more pronounced CNS symptoms such as depression and sleep disturbances .

Mechanisms of Toxicity

Research has demonstrated that 8-OH-EFV exhibits significant neurotoxicity, particularly affecting dendritic spine integrity in neurons. In vitro studies revealed that 8-OH-EFV is at least an order of magnitude more toxic than EFV or 7-OH-EFV, causing considerable damage at low concentrations (10 nM) . The mechanism underlying this toxicity involves altered calcium homeostasis and increased calcium flux through L-type voltage-operated calcium channels .

Clinical Implications

The neurotoxic effects of 8-OH-EFV raise concerns regarding its safety profile in long-term HIV treatment. Patients exhibiting late-onset toxicity have shown signs of mitochondrial damage and increased pro-inflammatory cytokines in the brain, suggesting that chronic exposure to high levels of this metabolite may contribute to neurological deficits .

Potential in Neurodegenerative Diseases

Interestingly, low doses of EFV (and potentially 8-OH-EFV) have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. In studies with transgenic mice models (5XFAD), EFV treatment was associated with enhanced cholesterol turnover in the retina and improved performance in memory tasks . These findings suggest a possible therapeutic avenue for using EFV or its metabolites to mitigate cognitive decline associated with Alzheimer's disease.

Investigating Retinal Health

The activation of CYP46A1 by EFV has implications for retinal health as well. Research indicates that EFV can reduce retinal vascular lesions and improve overall retinal function, potentially offering a novel application for treating age-related macular degeneration . This expands the scope of 8-OH-EFV's applications beyond antiviral therapy to include neuroprotective strategies.

Case Study 1: Neurocognitive Effects in HIV Patients

In a cross-sectional study assessing cognitive performance among HIV patients on EFV therapy, researchers found no direct correlation between EFV levels and cognitive impairment; however, elevated levels of 8-OH-EFV were linked to increased CNS side effects. This highlights the need for monitoring metabolite levels to mitigate risks associated with long-term therapy .

Case Study 2: Retinal Vascular Lesions

A study investigating the effects of low-dose EFV on retinal health demonstrated significant improvements in retinal vascular lesions in mouse models. The findings support further clinical investigations into EFV's potential benefits for patients suffering from retinal conditions related to aging or other degenerative diseases .

化学反応の分析

Primary Metabolic Pathways

ent-8-Hydroxy Efavirenz is predominantly formed via CYP2B6-mediated 8-hydroxylation of efavirenz, with minor contributions from:

Key reaction :

Secondary Metabolism

The 8-hydroxy metabolite undergoes further biotransformation:

Oxidation to Dihydroxy Metabolites

-

8,14-Dihydroxy Efavirenz : Formed via secondary oxidation of this compound.

Conjugation Reactions

-

Glucuronidation : UGT enzymes convert this compound to its glucuronide conjugate.

Enzymatic Contributions and Kinetic Data

| Enzyme | Role in 8-Hydroxylation | Contribution (%) | Secondary Metabolism Role |

|---|---|---|---|

| CYP2B6 | Primary catalyst | 60–80 | Oxidizes 8-hydroxy to 8,14-dihydroxy |

| CYP2A6 | Minor catalyst | 10–20 | Mediates 7-hydroxylation |

| CYP1A2/CYP3A4 | Trace contributions | <5 | Limited activity |

Data compiled from in vitro hepatocyte and recombinant enzyme studies .

In Vivo vs. In Vitro Discrepancies

-

8,14-Dihydroxyefavirenz Detection :

Toxicological Implications

-

This compound induces mitochondrial toxicity and caspase-3 activation in primary human hepatocytes at lower concentrations than efavirenz .

-

Reactive oxygen species (ROS) : Generated during secondary oxidation, contributing to hepatocyte apoptosis .

Analytical Characterization

特性

IUPAC Name |

(4R)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111406 | |

| Record name | (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342621-26-5 | |

| Record name | (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342621-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。